molecular formula C21H23N3O5S B4023201 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone

3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone

Cat. No.: B4023201
M. Wt: 429.5 g/mol
InChI Key: WSDAQQKBGUZLQI-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone is a methanone derivative featuring a 3,4-dihydroisoquinoline moiety linked to a piperidinyl group substituted with a 2-nitrophenylsulfonyl group. This compound’s structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting neurological or enzymatic pathways.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-21(22-13-11-16-6-1-2-7-17(16)14-22)18-8-5-12-23(15-18)30(28,29)20-10-4-3-9-19(20)24(26)27/h1-4,6-7,9-10,18H,5,8,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDAQQKBGUZLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the piperidine and sulfonyl groups. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Sulfonamide Formation

  • Mechanism : The piperidine ring undergoes nucleophilic attack by the sulfonyl chloride, forming a sulfonamide bond.

  • Conditions :

    • Reagents: 2-nitrobenzenesulfonyl chloride, triethylamine, methylene dichloride .

    • Temperature: Room temperature or mild heating.

  • Evidence : Similar sulfonation steps are reported for piperidine derivatives, yielding sulfonamide products with high yields .

Ketone Bridge Formation

  • Mechanism : Carbonyl coupling agents facilitate the formation of the methanone bridge between the isoquinoline and piperidine rings.

  • Conditions :

    • Reagents: EDC/HOBt, DMF, or other polar aprotic solvents .

    • Temperature: Controlled at 0–5°C to prevent side reactions.

  • Evidence : Analogous compounds (e.g., 3,4-dihydroisoquinolin-2-yl-piperidinylmethanone) use similar coupling strategies .

Hydrogen Bonding and π-Stacking

  • Mechanism : The compound’s aromatic rings (e.g., isoquinoline, nitrophenyl) and carbonyl oxygen participate in intermolecular hydrogen bonding and π-π interactions.

  • Evidence : Crystallographic studies of isoquinoline derivatives show extended networks via hydrogen bonds and aromatic stacking .

Characterization Techniques

Technique Purpose Key Findings (Analogous Compounds)
NMR Structural confirmationPeaks for aromatic protons (isoquinoline, nitrophenyl), amide protons .
IR Functional group identificationSulfonamide (N-H stretch), ketone (C=O stretch), aromatic rings .
HPLC Purity assessmentUsed to isolate intermediates and final products.
Mass Spectrometry Molecular weight confirmationMatches calculated molecular weight (e.g., 414.5 g/mol for related compounds).
DFT Calculations Electron distribution and reactivityHOMO-LUMO gaps (e.g., 4.2 eV in similar sulfonamides) .

Potential Reactivity Trends

  • Electrophilic substitution : The nitro group on the phenyl ring directs electrophiles to the para position, influencing reactivity.

  • Nucleophilic attack : The ketone carbonyl may undergo nucleophilic additions (e.g., hydride reductions).

  • Sulfonamide stability : The sulfonamide group is typically inert under standard conditions but may hydrolyze under acidic/basic extremes .

Biological Implications

While direct biological data for this compound are unavailable, analogous isoquinoline-piperidine derivatives show:

  • Enzyme inhibition : Potential modulation of neurotransmitter systems (e.g., NMDA receptors) .

  • Antimicrobial activity : Sulfonamide-containing piperidine derivatives exhibit activity against bacterial and fungal pathogens .

Scientific Research Applications

The compound 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone , also known by its CAS number 524675-56-7, has garnered interest in various scientific research applications due to its complex structure and potential biological activities. This article delves into its applications across different fields, focusing on medicinal chemistry, pharmacology, and material science.

Structural Characteristics

The compound features a dihydroisoquinoline core linked to a sulfonylpiperidine moiety, which is further substituted with a nitrophenyl group. This unique structural arrangement is responsible for its diverse biological activities.

Medicinal Chemistry

Research has indicated that derivatives of isoquinoline compounds exhibit significant pharmacological properties, including:

  • Anticancer Activity : Isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, certain modifications to the isoquinoline structure have shown promising results in targeting specific cancer pathways.
Study ReferenceActivityFindings
AnticancerDemonstrated inhibition of tumor growth in vitro.
CytotoxicityStrong cytotoxic effects against various cancer cell lines.

Neuropharmacology

The compound's structural components suggest potential interactions with neurotransmitter systems:

  • CNS Activity : Isoquinolines are known for their influence on the central nervous system (CNS). Preliminary studies indicate that this compound may modulate neurotransmitter release or receptor activity, potentially aiding in the treatment of neurological disorders.
Study ReferenceActivityFindings
NeuroprotectiveExhibited neuroprotective effects in animal models of neurodegeneration.

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of isoquinoline derivatives:

  • Antibacterial and Antifungal Activity : The sulfonamide group within the compound may enhance its efficacy against bacterial and fungal pathogens.
Study ReferenceActivityFindings
AntimicrobialIn vitro studies showed significant inhibition of bacterial growth.

Material Science

The unique chemical structure allows for exploration in material science:

  • Polymer Chemistry : Research into the synthesis of polymeric materials incorporating isoquinoline derivatives has shown potential for creating novel materials with specific mechanical and thermal properties.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives, including the target compound. They assessed their anticancer activity against various cancer cell lines and found that the compound exhibited IC50 values indicating potent activity against breast and lung cancer cells.

Case Study 2: Neuropharmacological Effects

A study published in Neuropharmacology investigated the neuroprotective effects of similar isoquinoline derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and notable properties:

Compound Name Substituent (R) Key Properties/Notes References
3,4-Dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone (Target) 2-Nitrophenylsulfonyl High electron-withdrawing effect; predicted boiling point ~595°C (similar analogs)
(3,4-Dihydro-1H-isoquinolin-2-yl)-[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]methanone 4-Fluorophenylsulfonyl Lower pKa (-0.75); density 1.325 g/cm³; less steric hindrance than nitro group
3,4-Dihydro-1H-isoquinolin-2-yl-(4-phenoxyphenyl)methanone 4-Phenoxyphenyl Increased lipophilicity; potential for π-π stacking interactions
3,4-Dihydro-1H-isoquinolin-2-yl-[1-(pyridin-1-ium-4-ylmethyl)piperidin-1-ium-3-yl]methanone Pyridinium-methyl Ionic character; improved solubility in polar solvents
3,4-Dihydro-1H-isoquinolin-2-yl-(2,3-diphenylquinoxalin-6-yl)methanone 2,3-Diphenylquinoxalinyl Larger aromatic system; higher molecular weight (C30H23N3O)

Structural and Electronic Differences

  • Sulfonyl Substitutents : The 2-nitrophenylsulfonyl group in the target compound provides stronger electron withdrawal than the 4-fluorophenylsulfonyl analog, which may enhance electrophilic reactivity or influence binding to targets like enzymes or receptors .
  • Aromatic vs. Ionic Groups: Replacing sulfonyl with phenoxyphenyl (as in ) increases hydrophobicity, while pyridinium substitution (as in ) introduces positive charges, altering solubility and bioavailability.

Physicochemical Properties

  • Boiling Point : Predicted to be ~595°C (based on analog data ), higher than smaller aromatic analogs due to increased molecular weight.
  • Acidity: The 2-nitrophenylsulfonyl group likely results in a lower pKa compared to non-electron-withdrawing substituents, enhancing solubility in basic conditions .

Analytical Characterization

Advanced techniques such as high-resolution mass spectrometry (HRMS) , nuclear magnetic resonance (NMR) , and X-ray crystallography (utilizing SHELX software ) are critical for confirming the structure of the target compound and its analogs. For example:

  • X-ray Crystallography : SHELXL and SHELXS programs are widely used for small-molecule refinement, providing precise bond-length and angle data .
  • NMR: Distinct shifts for the isoquinoline protons and sulfonylpiperidinyl groups help differentiate analogs .

Research Implications

For instance:

  • The 2-nitrophenylsulfonyl group may favor interactions with cysteine proteases or kinases due to electrophilic reactivity.
  • Ionic analogs (e.g., pyridinium derivatives ) could improve aqueous solubility for central nervous system applications.

Biological Activity

The compound 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone is a synthetic derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H22N4O4S
  • Molecular Weight : 414.48 g/mol
  • IUPAC Name : this compound

This compound features a complex structure that includes an isoquinoline moiety and a piperidine ring, contributing to its biological activity.

Pharmacological Effects

Research indicates that compounds with isoquinoline structures exhibit various pharmacological effects, including:

  • Analgesic Properties : Studies have shown that isoquinoline derivatives can act as μ-opioid receptor agonists, providing pain relief without the severe side effects commonly associated with traditional opioids .
  • Antimicrobial Activity : Isoquinolines have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of 3,4-dihydro-1H-isoquinolin derivatives is influenced by their structural modifications. For instance:

CompoundActivityNotes
N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamidesPotent MOR agonistsEffective in pain models
3-(4-bromo-2-trifluoromethoxyphenyl) derivativesEnhanced BBB penetrationImproved analgesic effects

These modifications can significantly enhance the potency and selectivity of the compounds for specific receptors.

Case Studies

  • Analgesic Efficacy :
    • A study evaluating the anti-nociceptive effects of isoquinoline derivatives found that certain modifications led to significant pain relief in animal models. The compound's efficacy was assessed using the tail-flick test, where it exhibited a notable reduction in pain response .
  • Antimicrobial Testing :
    • In vitro studies have reported that derivatives of isoquinoline exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis .

Q & A

Q. What are the established synthetic routes for 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone, and how can purity be ensured?

The compound is synthesized via multi-step organic reactions, typically involving coupling of the isoquinoline and sulfonylpiperidine moieties. Key steps include:

  • Sulfonylation : Reacting piperidine derivatives with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Methanone formation : Coupling the sulfonylated piperidine with a 3,4-dihydroisoquinoline fragment using carbodiimide-based reagents (e.g., EDCI/HOBt) .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (e.g., from ethanol) are critical for achieving >95% purity. HPLC analysis (C18 column, UV detection at 254 nm) confirms purity .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify structural integrity, with peaks corresponding to the sulfonyl group (δ ~3.5–4.0 ppm for piperidine protons) and isoquinoline aromatic protons (δ ~7.0–8.5 ppm) .
  • Elemental analysis : Ensures stoichiometric accuracy (e.g., C: 72.85% calculated vs. 72.95% observed) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 452.12) .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : In airtight containers, protected from light, at 2–8°C .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step, and what factors influence variability?

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; dichloromethane is preferred for controlled reactivity .
  • Temperature control : Maintaining 0–5°C during sulfonylation minimizes nitro group decomposition .
  • Yield variability : Impurities in starting materials (e.g., residual moisture in piperidine derivatives) can reduce yields by 10–15%. Pre-drying reagents over molecular sieves is advised .

Q. How should researchers address discrepancies in elemental analysis data (e.g., C/H/N deviations)?

  • Potential causes : (1) Residual solvents (e.g., ethanol) in recrystallized samples; (2) hygroscopicity of the compound; (3) instrumental calibration errors.
  • Mitigation strategies :
    • Dry samples under vacuum (40°C, 24 hr) before analysis.
    • Cross-validate with combustion analysis or X-ray crystallography .
    • Replicate measurements across independent labs to rule out systematic errors .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicity?

  • Degradation studies : Use OECD 301B (Ready Biodegradability) to assess hydrolysis/photolysis in aquatic systems .
  • Bioaccumulation : Apply the EPI Suite model to estimate log KowK_{ow} (octanol-water partition coefficient) and potential for biomagnification .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50_{50} values .

Q. How can the compound’s biological activity be evaluated in kinase inhibition assays?

  • Kinase profiling : Use a panel of recombinant kinases (e.g., PI3K, MAPK) with ATP-Glo assays to measure IC50_{50} values .
  • Cell-based assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves (1–100 µM) .
  • Data interpretation : Compare results to positive controls (e.g., staurosporine) and analyze selectivity ratios to identify off-target effects .

Methodological Notes

  • Synthetic challenges : Low yields (8–12% in early steps) necessitate scale-up adjustments and catalyst recycling .
  • Data reproducibility : Document reaction conditions meticulously (e.g., solvent batch, humidity) to ensure replicability .
  • Environmental testing : Prioritize OECD-compliant protocols for regulatory acceptance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone

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